![molecular formula C7H9ClN4O2 B1366861 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine CAS No. 890094-38-9](/img/structure/B1366861.png)
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
Overview
Description
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClN4O2 and a molecular weight of 216.63 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position, an isopropyl group at the N-position, and a nitro group at the 5-position of the pyrimidine ring .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. This binding often involves specific interactions with amino acid residues within the enzyme’s active site. Furthermore, it can modulate gene expression by interacting with DNA or RNA, leading to changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . It can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux, altering the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . This targeting is mediated by specific signals or post-translational modifications, which ensure that the compound reaches its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine precursor followed by chlorination and subsequent alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of N-substituted pyrimidines or thiopyrimidines.
Reduction: Formation of 2-Chloro-N-isopropyl-5-aminopyrimidin-4-amine.
Oxidation: Formation of corresponding alcohols or ketones.
Scientific Research Applications
Biochemical Properties
The compound exhibits a variety of biochemical interactions, particularly with enzymes and proteins. Its ability to bind to specific kinases influences their activity through hydrogen bonding and hydrophobic interactions, stabilizing the compound within the enzyme's active site. This interaction is crucial for its role in biochemical reactions that affect cellular processes, such as cell signaling pathways involving MAPK/ERK pathways.
Scientific Research Applications
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is utilized across several fields:
Chemistry
- Synthesis Building Block : It serves as a precursor for synthesizing more complex pyrimidine derivatives.
Biology
- Biological Activity Studies : Investigated for antimicrobial and anticancer properties.
Medicine
- Drug Development : Explored for designing inhibitors targeting specific enzymes or receptors.
Industry
- Agrochemicals and Pharmaceuticals : Employed in the production of various chemical products.
The compound has demonstrated significant biological activities:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Inhibits COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs.
- Anticancer Properties : Preliminary studies suggest its capability to influence tumor growth and metastasis through modulation of cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing biological activity. The following table summarizes key structural features and their associated biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chloro and nitro substitutions | Increased reactivity; potential antimicrobial activity |
2,4-Diamino-5-nitropyrimidine | Amino groups at positions 2 and 4 | Exhibits potent anti-tumor activity |
N-Benzyl-6-morpholin-4-yl-5-nitrosopyrimidin-4-amine | Morpholine substitution at position 6 | Enhanced solubility and bioavailability |
Case Studies
- Inhibition of COX Enzymes : A study demonstrated that related pyrimidine derivatives effectively inhibited COX enzymes, showing strong anti-inflammatory activity comparable to celecoxib.
- Anticancer Activity : Research on similar compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting modifications to enhance efficacy.
- Antimicrobial Efficacy : Experiments revealed that this compound could inhibit growth in certain bacterial strains, warranting further exploration into its antimicrobial potential.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The isopropyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyrimidine: Lacks the isopropyl group, making it less lipophilic and potentially less effective in certain applications.
N-Isopropyl-5-nitropyrimidin-4-amine: Lacks the chloro group, which may reduce its reactivity in substitution reactions.
2-Chloro-N-isopropylpyrimidin-4-amine: Lacks the nitro group, which may affect its biological activity.
Uniqueness
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is unique due to the presence of all three functional groups (chloro, isopropyl, and nitro) on the pyrimidine ring.
Biological Activity
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various molecular targets, leading to potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound has been shown to engage in biochemical reactions through interactions with enzymes and proteins. Notably, it binds to specific kinases, influencing their activity through mechanisms involving hydrogen bonding and hydrophobic interactions. These interactions stabilize the compound within the enzyme's active site, facilitating its biochemical effects.
The mechanism of action of this compound primarily involves its binding to molecular targets such as enzymes and receptors. The presence of chloro and nitro groups is crucial for its binding affinity and biological activity. These functional groups enhance the compound's ability to inhibit or modulate various signaling pathways, including those related to cell proliferation and inflammation.
Cellular Effects
This compound significantly affects cellular processes, particularly those involving the MAPK/ERK pathway. By modulating transcription factors, it alters gene expression, which can lead to changes in cellular metabolism and function. Its influence on cell signaling pathways positions it as a potential candidate for further research in cancer therapy and anti-inflammatory applications .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition are comparable to standard anti-inflammatory drugs, indicating significant anti-inflammatory potential .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to influence cell signaling pathways associated with tumor growth and metastasis makes it a candidate for further exploration in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chloro and nitro substitutions | Increased reactivity; potential antimicrobial activity |
2,4-Diamino-5-nitropyrimidine | Amino groups at positions 2 and 4 | Exhibits potent anti-tumor activity |
N-Benzyl-6-morpholin-4-yl-5-nitrosopyrimidin-4-amine | Morpholine substitution at position 6 | Enhanced solubility and bioavailability |
Case Studies
- Inhibition of COX Enzymes : A study demonstrated that pyrimidine derivatives similar to this compound effectively inhibited COX enzymes, with IC50 values indicating strong anti-inflammatory activity comparable to celecoxib .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .
- Antimicrobial Efficacy : A series of experiments indicated that this compound could inhibit the growth of certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Properties
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPRAOPHIPUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225336 | |
Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-38-9 | |
Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890094-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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